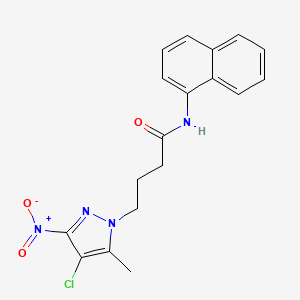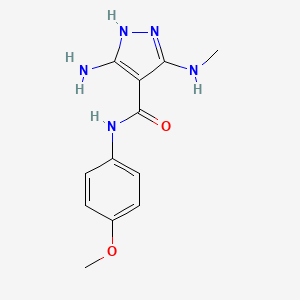![molecular formula C10H6N6S2 B11454185 6-(1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11454185.png)
6-(1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The compound features a unique structure that combines thiophene, triazole, thiadiazole, and pyrazole rings, making it a versatile scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole typically involves the cyclization of hydrazonoyl chloride with thiosemicarbazones. The reaction proceeds through the formation of a thiohydrazonate intermediate, which cyclizes to form the thiadiazole ring via the elimination of ammonia . The reaction conditions often include the use of triethylamine as a base and ethanol as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promising activity against various biological targets, making it a candidate for drug development.
Medicine: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(Thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar pharmacological activities.
Triazolothiadiazines: These compounds have a similar triazole-thiadiazole fusion and are known for their diverse biological activities.
Pyrazole Derivatives: Compounds with the pyrazole ring are widely studied for their anti-inflammatory and anticancer properties.
Uniqueness
What sets 5-[3-(Thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole apart is its unique combination of multiple heterocyclic rings, which enhances its ability to interact with various biological targets. This structural complexity provides a versatile platform for the development of new therapeutic agents .
Properties
Molecular Formula |
C10H6N6S2 |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
6-(1H-pyrazol-5-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H6N6S2/c1-2-7(17-5-1)8-13-14-10-16(8)15-9(18-10)6-3-4-11-12-6/h1-5H,(H,11,12) |
InChI Key |
PBHFFEANLNVCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-N-(3-methylbutyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11454114.png)

![6-benzyl-2-hydroxy-1-(2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11454135.png)
![1-(4-Propoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11454141.png)
![ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11454149.png)


![4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11454172.png)
![Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate](/img/structure/B11454178.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B11454180.png)
![N-(4-{[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11454183.png)

![ethyl 6-(3,4-dimethylbenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454200.png)
![2-(benzylsulfanyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11454203.png)
